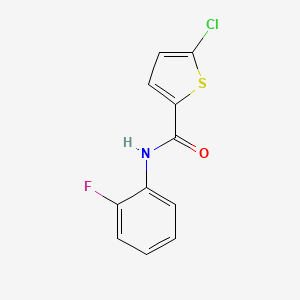

![molecular formula C8H11NO2S2 B5553295 乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯](/img/structure/B5553295.png)

乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

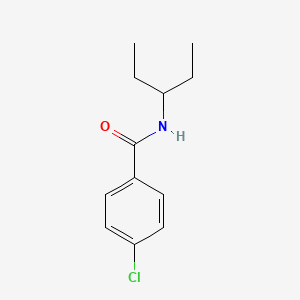

Ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate is a compound of interest in organic and medicinal chemistry due to its thiazole core, a common motif in various biologically active molecules. The compound represents a significant area of study for its potential applications in chemical synthesis and drug development, focusing on its unique chemical and physical properties.

Synthesis Analysis

The synthesis of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate and related compounds often involves multi-component reactions, providing a versatile approach to constructing complex molecules efficiently. For example, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized from reactions of benzothiazole derivatives in good yields, highlighting the adaptability of thiazole-based synthesis strategies (Nassiri & Milani, 2020).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of thiazole derivatives, such as the determination of the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate. This method elucidates the non-planar geometry and intermolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and interactions (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds with potential anti-inflammatory and antimicrobial activities. The reactivity of thiazole derivatives towards different reagents leads to the formation of novel compounds, underscoring the chemical versatility of thiazole cores (Karabasanagouda et al., 2008).

Physical Properties Analysis

The physical properties of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate derivatives, such as solubility, melting point, and stability, are essential for their application in chemical synthesis. For instance, the thermal stability and melting point of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate were assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability above 249.8°C (El Foujji et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for forming hydrogen bonds, are pivotal for the application of ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate in synthesis. These properties are often explored through computational methods like density functional theory (DFT), providing insights into the molecule's behavior in chemical reactions (Haroon et al., 2018).

科学研究应用

合成和抗菌活性

乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯作为多种噻唑衍生物合成中的关键前体,具有潜在的抗菌特性。例如,它已被用于合成 2-{[4-(烷基硫代)苯氧基]甲基}-4-取代-1,3-噻唑,并评估了它们对致病菌和真菌的抗炎、抗菌和抗真菌活性。这些化合物显示出有希望的结果,展示了乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯在开发新型抗菌剂中的效用 (Karabasanagouda 等人,2008)。

抗氧化剂和抗菌衍生物

另一项研究应用包括微波辅助合成噻唑并嘧啶衍生物,该衍生物表现出中等至良好的抗氧化和抗菌活性。这种合成方法强调了乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯在制备生物活性化合物中的作用,这些化合物可能对药物开发有用 (Youssef & Amin,2012)。

用于治疗应用的酶抑制

此外,由 N-芳基噻唑-2-胺合成的新型乙酸乙酯 2-[芳基(噻唑-2-基)氨基]表现出显着的酶抑制活性,特别是对 α-葡萄糖苷酶和 β-葡萄糖苷酶。这表明在管理糖尿病等疾病中潜在的治疗应用,其中酶抑制在控制血糖水平中起着至关重要的作用。这项研究强调了乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯在发现新型治疗剂中的多功能性和潜力 (Babar 等人,2017)。

杂环合成用于各种应用

乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯在杂环合成中也起着重要作用,导致产生多功能取代的吡喃、吡啶和哒嗪衍生物。这些化合物具有广泛的应用,包括作为药物合成和材料科学中的中间体。从乙酸[(4-甲基-1,3-噻唑-2-基)硫代]乙酯生成多种杂环结构的能力展示了其在化学研究和开发中的重要性 (Mohareb 等人,2004)。

未来方向

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including “ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate”, to explore their potential as therapeutic agents. Further studies are also needed to understand their mechanism of action and to evaluate their safety and efficacy.

属性

IUPAC Name |

ethyl 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-3-11-7(10)5-13-8-9-6(2)4-12-8/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJWTJQWILCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=CS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)